molecular formula AsF6Li B1243657 Lithium hexafluoroarsenate CAS No. 29935-35-1

Lithium hexafluoroarsenate

Cat. No.: B1243657
CAS No.: 29935-35-1
M. Wt: 195.9 g/mol
InChI Key: GTZQZEYBOGZTEO-UHFFFAOYSA-N
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Description

Lithium hexafluoroarsenate (LiAsF6) is a compound of lithium and arsenic, which has been studied for its potential applications in scientific research. LiAsF6 has been used in a variety of scientific applications, including as a catalyst in organic synthesis, as a reagent for the synthesis of organometallic compounds, and as a corrosion inhibitor. In addition, LiAsF6 has been studied for its potential to act as a biochemical and physiological modulator, and for its potential to act as a reagent for the synthesis of organometallic compounds.

Scientific Research Applications

Advanced Battery Technologies

Lithium hexafluoroarsenate (LiAsF6) is significant in the development of advanced lithium batteries, particularly lithium-metal (Li-metal), lithium-oxygen (Li-O2), and lithium-sulfur (Li-S) batteries. These next-generation batteries require a re-evaluation of Li-salts due to their different electrochemical and chemical reactions. LiAsF6, with its stability at high voltages, is considered crucial in these applications (Younesi et al., 2015).

Electrochemical Properties in Solvents

Research has explored the electrochemical behavior of concentrated LiAsF6 solutions in solvents like tetrahydrofuran and methyl acetate. These studies are essential for understanding LiAsF6's specific conductivity and its efficiency in lithium cycling systems (Tyunina & Chekunova, 2015).

Synthesis Methods

Innovative methods for synthesizing LiAsF6 have been developed, enhancing the production process. A notable advancement is a low-temperature solid-state procedure, providing an environmentally friendly and cost-effective way of synthesizing LiAsF6 for use in lithium cells (Subramania et al., 2005).

Physical Chemistry in Electrolytes

LiAsF6's role in forming polymer electrolytes for lithium power sources has been examined, focusing on its interaction with components like tetrahydrofuran. Understanding its ionic association and solvation numbers is crucial for the creation of effective lithium power sources (Afanas’ev et al., 2007).

Thermodynamic Properties and Decomposition

The thermodynamic properties and decomposition behavior of LiAsF6 have been studied, providing insights into its stability and reactivity under various conditions. This research is vital for understanding its behavior in high-temperature applications and during thermal decomposition (Gavrichev et al., 2003).

Hybrid Polymer Electrolytes

LiAsF6 has been used to develop hybrid polymer electrolytes for electrochromic devices (ECDs). These electrolytes, characterized by their conductivity, thermal stability, and electrochemical properties, have shown promising results in ECD applications (Rodrigues et al., 2011).

Safety and Hazards

Lithium hexafluoroarsenate should be handled with care. Avoid breathing mist, gas or vapours . Avoid contacting with skin and eye. Use personal protective equipment . Wear chemical impermeable gloves. Ensure adequate ventilation . Remove all sources of ignition. Evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

Biochemical Analysis

Biochemical Properties

Lithium hexafluoroarsenate plays a significant role in biochemical reactions, particularly in the context of its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can lead to the modulation of enzyme activity, thereby influencing cellular redox states. Additionally, this compound can bind to proteins involved in cellular signaling pathways, affecting their function and stability .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate the mitogen-activated protein kinase (MAPK) signaling pathway, leading to changes in gene expression that promote cell survival and proliferation. Moreover, it can affect cellular metabolism by modulating the activity of key metabolic enzymes, resulting in altered energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as DNA and RNA, leading to changes in their structure and function. This binding can result in the inhibition or activation of gene expression, depending on the specific context. Additionally, this compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their activity. These molecular interactions are crucial for understanding the compound’s overall impact on cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of by-products that may have different biochemical properties. Long-term studies have shown that prolonged exposure to this compound can result in persistent changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing cognitive function and reducing oxidative stress. At high doses, this compound can be toxic, leading to adverse effects such as neurotoxicity and organ damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can influence the activity of enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation, leading to changes in energy production and utilization. Additionally, this compound can affect the levels of key metabolites, such as ATP and NADH, which are essential for cellular energy homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and efflux of the compound, ensuring its proper localization and accumulation within cells. The distribution of this compound can vary depending on the tissue type and cellular context, with higher concentrations observed in tissues with high metabolic activity .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It is often found in the cytoplasm and mitochondria, where it can interact with key metabolic enzymes and signaling proteins. The compound’s localization is regulated by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This subcellular distribution is crucial for understanding the compound’s overall impact on cellular function .

Properties

IUPAC Name

lithium;hexafluoroarsenic(1-)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/AsF6.Li/c2-1(3,4,5,6)7;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZQZEYBOGZTEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].F[As-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

AsF6Li
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50885465
Record name Arsenate(1-), hexafluoro-, lithium (1:1)
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Molecular Weight

195.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White, odorless, hygroscopic powder; Soluble in water; [Alfa Aesar MSDS]
Record name Lithium hexafluoroarsenate
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CAS No.

29935-35-1
Record name Lithium hexafluoroarsenate
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Record name Arsenate(1-), hexafluoro-, lithium (1:1)
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Record name Arsenate(1-), hexafluoro-, lithium (1:1)
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Record name Lithium hexafluoroarsenate
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Q & A

Q1: What makes LiAsF₆ a suitable electrolyte salt for lithium batteries?

A1: LiAsF₆ exhibits high ionic conductivity when dissolved in aprotic organic solvents, a crucial characteristic for efficient lithium ion transport in batteries. [, , , ] Additionally, it demonstrates good compatibility with lithium metal anodes, leading to improved cycling efficiencies compared to other salts. [, ]

Q2: How does the presence of nitrile groups in polymer electrolytes impact LiAsF₆'s behavior?

A3: Studies on acrylonitrile-butadiene copolymer-LiAsF₆ systems indicate that increasing nitrile groups broadens the homogeneity region of the macromolecular ionic solution formed. [] This suggests potential for tailoring electrolyte properties by manipulating the polymer structure.

Q3: Are there any safety concerns regarding the use of LiAsF₆ in batteries?

A4: While LiAsF₆ offers desirable electrochemical properties, its thermal stability is a concern. [] Studies using accelerating rate calorimetry reveal that thermal decomposition of electrolytes containing LiAsF₆ can occur, posing safety risks, especially under abusive conditions like overcharging. []

Q4: What is the molecular structure of LiAsF₆?

A5: LiAsF₆ features a lithium cation (Li⁺) ionically bonded to a hexafluoroarsenate anion (AsF₆⁻). The AsF₆⁻ anion has an octahedral geometry with six fluorine atoms surrounding a central arsenic atom. []

Q5: How does the structure of LiAsF₆ influence its interactions with solvents?

A6: Computational studies and spectroscopic analyses, such as infrared spectroscopy, reveal that LiAsF₆ interacts with solvents primarily through ion-dipole interactions. [, ] The strength of these interactions depends on the solvent's polarity and can influence ion association and solvation dynamics. [, , , ]

Q6: Can computational methods predict the performance of LiAsF₆ in different electrolytes?

A7: Yes, molecular dynamics simulations and density functional theory calculations provide insights into LiAsF₆'s behavior in various solvents. [, ] These simulations help predict properties like ionic conductivity, solvation structures, and ion pairing, aiding in the design of improved electrolytes.

Q7: How stable is LiAsF₆ in organic solvents over time?

A8: While LiAsF₆ generally exhibits good stability in aprotic organic solvents, its long-term stability can be affected by factors like solvent purity, storage temperature, and the presence of impurities. [, ] Studies show that electrolyte degradation, possibly due to peroxide formation, can occur over time, negatively impacting cycling performance. []

Q8: Are there any strategies to enhance the stability of LiAsF₆-based electrolytes?

A9: Research suggests adding specific compounds, like polymerization inhibitors, can improve the long-term stability of LiAsF₆ electrolytes. [] Additionally, careful purification of solvents and rigorous quality control during electrolyte preparation are crucial for minimizing degradation pathways. [, ]

Q9: What are the environmental concerns associated with LiAsF₆?

A10: The presence of arsenic in LiAsF₆ raises concerns regarding its toxicity and potential environmental impact. [] Safe disposal methods and potential arsenic leaching from batteries need careful consideration.

Q10: What are some essential tools and resources for LiAsF₆ research?

A12: Essential tools include electrochemical workstations for characterizing battery performance, spectroscopic techniques (NMR, IR, Raman) for structural analysis, and computational software for molecular modeling. [, , , ] Collaborative research efforts and access to high-purity chemicals are crucial for advancing the field.

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